2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one
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Overview
Description
2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 4-methylaniline with a suitable thiazole precursor under controlled conditions. Common reagents used in the synthesis include thionyl chloride, phosphorus pentachloride, and various solvents such as dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar chemical properties.
4-Methylthiazole: Another thiazole compound with a methyl group at the 4-position.
Phenylthiazole: A thiazole derivative with a phenyl group attached to the ring.
Uniqueness
2-(4-Methylanilino)-5-(3-phenylpropyl)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and phenylpropyl groups with the thiazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
919364-97-9 |
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Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)imino-5-(3-phenylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2OS/c1-14-10-12-16(13-11-14)20-19-21-18(22)17(23-19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13,17H,5,8-9H2,1H3,(H,20,21,22) |
InChI Key |
YUMNDDBDZVYWND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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